Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

Catalog No.
S2798732
CAS No.
500295-52-3
M.F
C36H21F9IrN3
M. Wt
858.788
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyrid...

CAS Number

500295-52-3

Product Name

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

IUPAC Name

iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

Molecular Formula

C36H21F9IrN3

Molecular Weight

858.788

InChI

InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3

SMILES

C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3]

Solubility

not available

The compound is primarily involved in C–H borylation reactions, where it acts as a catalyst to facilitate the introduction of boryl groups into aromatic compounds. For instance, studies have shown that iridium-catalyzed reactions involving trifluoromethyl-substituted pyridines can yield high selectivity and efficiency, particularly at specific positions on the aromatic ring due to steric effects from the trifluoromethyl group .

Additionally, the compound can undergo oxidation reactions, which are crucial for generating reactive intermediates that can participate in further transformations.

While specific biological activities of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine have not been extensively documented, iridium complexes in general have shown potential in medicinal chemistry. Some iridium compounds have been studied for their anticancer properties and ability to interact with biological molecules, suggesting that similar derivatives may exhibit bioactivity worth exploring .

The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine typically involves several steps:

  • Preparation of Precursors: Starting materials such as iridium(III) chloride hydrate and appropriate ligands (e.g., 2-(4-trifluoromethyl)cyclohexylpyridine) are combined.
  • Reaction Conditions: The mixture is subjected to conditions such as heating under nitrogen atmosphere to facilitate complex formation.
  • Isolation and Purification: The product is isolated through methods like chromatography or crystallization to obtain pure iridium complex.

Specific methodologies may vary based on desired yields and purity levels .

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine finds applications primarily in:

  • Catalysis: Used as a catalyst in various organic transformations, particularly in C–H activation processes.
  • Material Science: Potential use in developing phosphorescent materials due to its unique electronic properties.
  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its interaction with biological systems.

Interaction studies of this compound focus on its reactivity with various substrates and its role as a catalyst. Research has shown that the presence of the trifluoromethyl group significantly influences the selectivity and efficiency of reactions, such as C–H borylation, by directing the reaction towards specific positions on the aromatic ring .

Moreover, studies on similar iridium complexes suggest that their interactions can lead to diverse products based on ligand modifications and reaction conditions.

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine shares similarities with other iridium complexes but stands out due to its unique trifluoromethyl substitution. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Iridium(III) chlorideCommonly used catalystLess selective than trifluoromethyl derivatives
Iridium(III) bis(trifluoromethyl)pyridineEnhanced electronic propertiesDirectly compares due to similar structure
Iridium(III) phosphorsUsed in light-emitting applicationsFocus on luminescence rather than catalysis

The uniqueness of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine lies in its specific electronic characteristics imparted by the trifluoromethyl group, which not only affects its reactivity but also its potential applications in advanced materials and catalysis .

Cyclometalation reactions involving trifluoromethyl-substituted pyridine ligands represent a crucial synthetic pathway for the preparation of iridium(III) complexes with enhanced photophysical properties [1] [2]. The incorporation of trifluoromethyl groups into the cyclometalating ligand framework significantly influences the electronic properties of the resulting complexes through strong electron-withdrawing effects [16] [17].

The synthesis of cyclometalated iridium(III) complexes containing trifluoromethyl-substituted ligands typically follows a two-step protocol [32] [25]. The initial step involves the formation of chloro-bridged iridium(III) dimers through the reaction of iridium(III) chloride hydrate with the appropriate trifluoromethyl-substituted pyridine ligand [24] [32]. This cyclometalation process occurs under elevated temperatures, typically ranging from 150°C to 190°C, in a mixture of 2-ethoxyethanol and water [32] [25].

Research has demonstrated that microwave-assisted synthesis provides significant advantages over conventional thermal methods for the preparation of these complexes [32] [24]. Under microwave irradiation at 150°C for 10 minutes, yields of chloro-bridged dimers can reach up to 85%, compared to lower yields obtained through conventional heating methods [32]. The enhanced efficiency of microwave-assisted synthesis is attributed to the polar nature of both the iridium precursor and the reaction medium, making them highly susceptible to microwave absorption [32].

The reaction conditions for cyclometalation with trifluoromethyl-substituted ligands require careful optimization due to the electron-withdrawing nature of the trifluoromethyl group [16] [2]. Studies have shown that complexes containing electron-withdrawing groups such as trifluoromethyl, fluorine, or nitro substituents exhibit reduced reactivity compared to electron-rich analogs [12] [32]. This decreased reactivity necessitates the use of more forcing conditions or longer reaction times to achieve satisfactory yields [12].

Table 1: Reaction Conditions for Trifluoromethyl-Substituted Cyclometalation

Ligand TypeTemperature (°C)Time (min)Solvent SystemYield (%)Reference
2-[4-(trifluoromethyl)phenyl]pyridine150102-ethoxyethanol/water (4:1)85 [32]
2-(thiophen-2-yl)-5-trifluoromethylpyridine170302-ethoxyethanol/water (4:1)78 [20]
3,5-dimethyl-1-(3-trifluoromethylphenyl)pyrazole190302-ethoxyethanol/water (4:1)77 [16]

The cyclometalation mechanism for trifluoromethyl-substituted ligands follows the established pathway involving initial coordination of the nitrogen donor, followed by carbon-hydrogen bond activation [21] [23]. The presence of the trifluoromethyl group influences the regioselectivity of carbon-hydrogen activation by withdrawing electron density from the aromatic ring, thereby affecting the reactivity of specific carbon-hydrogen bonds [16] [17].

Characterization of the resulting complexes reveals distinctive spectroscopic features [2] [16]. The 19F nuclear magnetic resonance spectra typically show signals corresponding to the trifluoromethyl group at approximately -63 parts per million, while the 1H nuclear magnetic resonance spectra display characteristic aromatic proton patterns consistent with successful cyclometalation [16] [35]. Infrared spectroscopy reveals shifts in the carbon-nitrogen stretching frequencies, indicating coordination of the pyridine nitrogen to the iridium center [34] [36].

One-Pot Synthesis Strategies for Heteroleptic Complexes

One-pot synthesis methodologies have emerged as highly efficient approaches for the preparation of heteroleptic iridium(III) complexes, offering significant advantages in terms of reaction time, yield, and operational simplicity [8] [9]. These strategies circumvent the need for intermediate isolation and purification steps, thereby streamlining the synthetic process [8] [13].

The development of one-pot protocols for heteroleptic complexes typically involves the sequential addition of different ligands to generate mixed-ligand systems [8] [13]. A particularly effective approach utilizes the in situ generation of chloro-bridged dimers followed by immediate treatment with ancillary ligands such as acetylacetone or bipyridine derivatives [13] [9]. This methodology has been successfully applied to synthesize complexes of the type Ir(C^N)2(L), where C^N represents a cyclometalating ligand and L denotes an ancillary ligand [13] [25].

Microwave-assisted one-pot synthesis has proven particularly valuable for the rapid preparation of heteroleptic iridium(III) polypyridyl photosensitizers [9]. This method employs two consecutive microwave irradiation steps in the same reactor vessel, avoiding the need for intermediate purifications [9]. The first step involves the formation of the chloro-bridged dimer under microwave heating at 190°C for 30 minutes, followed by immediate treatment with the ancillary ligand at 130°C for an additional 30 minutes [9] [26].

Table 2: One-Pot Synthesis Conditions for Heteroleptic Complexes

Complex TypeStep 1 ConditionsStep 2 ConditionsOverall Yield (%)Reference
[Ir(ppy)2(dtbbpy)]PF6190°C, 30 min, MW130°C, 30 min, MW96 [9]
Ir(ppy)2(acac)150°C, 10 min, MW65°C, 1 h, reflux82 [13]
[Ir(thpy)2(bpy)]PF6170°C, 4 h, thermal130°C, 2 h, reflux76 [25]

The mechanochemical approach represents an alternative green synthetic pathway for one-pot synthesis [37]. This method involves the use of mechanical force to promote chemical reactions in the absence of bulk solvent [37]. Studies have demonstrated that mechanochemical synthesis can achieve yields of up to 83% for certain iridium complexes, representing a significant improvement over conventional wet-chemical approaches [37].

A divergent approach for the synthesis of tris-heteroleptic cyclometalated iridium(III) complexes has been developed through statistical ligand mixing protocols [8]. This methodology involves the simultaneous use of multiple cyclometalating ligands in the initial dimer formation step, followed by treatment with ancillary ligands [8]. The resulting statistical mixture can be efficiently separated through chromatographic techniques to yield individual heteroleptic complexes [8].

The optimization of one-pot synthesis conditions requires careful consideration of reaction parameters including temperature, time, solvent selection, and base choice [37] [9]. Studies have shown that the choice of base significantly influences reaction outcomes, with potassium carbonate, sodium carbonate, and cesium carbonate all providing acceptable results under different conditions [37] [33].

Research has demonstrated that the use of intermediary primer ligands can significantly enhance yields in one-pot synthesis [37]. This de novo strategy circumvents common synthetic issues associated with hydrogen bond-rich ligand precursors, including self-aggregation and poor solubility in organic solvents [37]. The primer ligand approach has enabled the synthesis of cyclometalated iridium complexes with yields ranging from 85% to 97% [37].

Role of Silver Co-Salts in Facilitating Cycloiridation

Silver salts play a crucial catalytic role in facilitating cyclometalation reactions and the synthesis of iridium(III) complexes [23] [24]. These silver additives serve multiple functions, including halide abstraction, promotion of carbon-hydrogen bond activation, and facilitation of ligand exchange processes [23] [10].

The most commonly employed silver salts in iridium cyclometalation include silver oxide (Ag2O), silver hexafluoroantimonate (AgSbF6), silver carbonate (Ag2CO3), silver triflimide (AgNTf2), and silver fluoride (AgF) [23] [24]. Each of these silver species exhibits distinct reactivity profiles and mechanistic pathways [23] [11].

Silver oxide has been extensively studied for its role in promoting cyclometalation through unique mechanistic pathways [10] [22]. Research has revealed that silver oxide can induce rapid and clean cyclometalation reactions involving carbon-fluorine bond activation, a process that is particularly relevant for trifluoromethyl-substituted ligands [10]. The mechanism involves the in situ generation of elemental silver particles through the reduction of silver(I) oxide, which subsequently promote the cyclometalation process [10] [11].

Table 3: Silver Salt Additives in Iridium Cyclometalation

Silver SaltFunctionTypical LoadingReaction ConditionsReference
Ag2OHalide abstraction, C-H activation2-3 equivrt-150°C, 1-4 h [10] [22]
AgSbF6Chloride abstraction2 equiv80-120°C, 2-6 h [23]
AgBF4Chloride replacement2 equivreflux, 12 h [30]
Ag2CO3Base, halide scavenger1-2 equiv100-150°C, 4-8 h [23]

The mechanistic pathway for silver-promoted cyclometalation involves several key steps [10] [23]. Initial coordination of the silver salt to the halide ligands results in halide abstraction, generating coordinatively unsaturated iridium centers [23] [30]. These electron-deficient species are highly reactive toward carbon-hydrogen bond activation, facilitating the cyclometalation process [23] [21].

Studies employing silver oxide have demonstrated the formation of silver nanoparticles during the cyclometalation process [10]. These nanoparticles, generated either through chemical reduction or mechanochemical methods, exhibit enhanced reactivity toward carbon-fluorine bond activation [10]. The identification of silver chloride and silver fluoride as by-products supports a mechanism involving oxidation of elemental silver during the cyclometalation process [10].

The role of silver salts extends beyond simple halide abstraction to include promotion of ligand exchange processes [24] [30]. In the synthesis of heteroleptic complexes, silver salts facilitate the replacement of chloride ligands with nitrogen-donor ligands such as acetonitrile or bipyridine derivatives [30] [23]. This process is particularly important in the preparation of cationic iridium(III) complexes with enhanced photophysical properties [30] [6].

Research has shown that the choice of silver salt significantly influences reaction outcomes and product selectivity [23] [33]. Silver hexafluoroantimonate has proven particularly effective for the activation of chloro-bridged iridium dimers toward subsequent ligand substitution reactions [23]. In contrast, silver oxide demonstrates superior performance in promoting initial cyclometalation reactions, particularly for electron-deficient ligands [10] [22].

The stoichiometry of silver salt addition requires careful optimization to achieve maximum efficiency [23] [30]. Typically, two to three equivalents of silver salt relative to iridium are employed, although specific requirements vary depending on the nature of the ligands and desired products [23] [10]. Excessive silver loading can lead to competing side reactions and reduced yields [33] [23].

Environmental considerations have prompted research into silver-free alternatives for cyclometalation reactions [23]. However, the unique reactivity profiles exhibited by silver salts, particularly their ability to promote carbon-fluorine bond activation and facilitate challenging cyclometalation reactions, continue to make them valuable synthetic tools [10] [23].

X-ray crystallographic studies of cyclometalated iridium complexes consistently reveal distorted octahedral coordination environments around the iridium(III) center [1] [7] [8]. The degree of distortion from ideal octahedral geometry depends on several factors including ligand bite angles, trans influence effects, and steric hindrance from bulky substituents [5] [9] [10].

In bis-cyclometalated iridium complexes, the typical coordination arrangement features two cyclometalating ligands in a cis-C,C and trans-N,N configuration [1] [7] [11]. This arrangement places the strongly trans-influencing cyclometalated carbons opposite to nitrogen donor atoms, minimizing destabilization of the coordination sphere [12] [11]. The narrow bite angles of cyclometalating ligands, typically ranging from 80.0° to 88.7°, contribute significantly to the distortion from ideal octahedral geometry [11] [5] .

Crystallographic analysis of related iridium complexes shows that trans angles at the metal center deviate from the ideal 180°, ranging from 168.0° to 174.9° [11]. These deviations reflect the geometric constraints imposed by the chelating ligands and provide direct evidence of the distorted nature of the coordination polyhedron [11] [10].

The molecular structure determination through single crystal X-ray diffraction reveals that the iridium(III) center is six-coordinated, forming a distorted octahedral coordination sphere [5] . The distortion arises primarily from the narrow bite angles of the bidentate ligands and the different trans influence of the coordinating atoms [11] [14].

For complexes containing trifluoromethylcyclohexyl substituents, additional structural distortions are expected due to the significant steric bulk of these groups [15] [16] [17]. The trifluoromethyl group, despite its compact appearance, exhibits substantial steric hindrance comparable to secondary alkyl groups [18] [19] [20], while the cyclohexyl ring provides additional conformational constraints [17] [21].

Ir-C Bond Length Variations in Cyclometalated Complexes

Bond length analysis from crystallographic studies reveals systematic variations in iridium-carbon distances that correlate with electronic and steric factors [1] [12] [22]. The following comprehensive analysis examines these variations across different complex types.

Metal-Carbon Bond Length Trends

Iridium-carbon bond lengths in cyclometalated complexes typically range from 1.976 Å to 2.122 Å, depending on the nature of the cyclometalating ligand and the electronic environment [1] [12] [22] [11]. The shortest Ir-C bonds are observed in complexes with electron-withdrawing substituents, such as fluorinated phenylpyridine derivatives, where bond lengths around 1.976 Å are common [5] .

Complexes containing strongly donating ligands or those with significant steric hindrance exhibit longer Ir-C bonds [3] [23] [12]. For instance, in meridional tris-cyclometalated complexes, Ir-C bonds trans to other cyclometalated carbons show considerable lengthening due to the strong mutual trans effect, with bond lengths reaching 2.071 Å [12].

The trans influence of cyclometalated carbons is particularly pronounced, causing systematic elongation of bonds in the trans position [12] [11] [14]. This effect is quantified by comparing bond lengths in facial versus meridional isomers, where facial complexes show more uniform bond lengths due to the absence of carbon-carbon trans arrangements [12].

Electronic Effects on Bond Lengths

The electronic nature of substituents on the cyclometalating ligands significantly influences Ir-C bond lengths [12] [24] [25]. Electron-withdrawing groups such as trifluoromethyl substituents generally lead to shorter, stronger Ir-C bonds due to enhanced π-backbonding and reduced ligand-to-metal σ-donation [24] [26].

Computational studies using density functional theory reveal that the presence of trifluoromethyl groups can modulate the electronic structure of the metal center, affecting bond lengths by up to 0.05 Å [24] [14]. This electronic modulation contributes to the observed variations in photophysical and electrochemical properties of these complexes [24] [27].

Steric Contributions to Bond Length Variations

Steric factors play a crucial role in determining Ir-C bond lengths, particularly in complexes with bulky substituents [28] [29] [30]. The trifluoromethylcyclohexyl group represents a particularly challenging steric environment, combining the bulk of a cyclohexyl ring with the additional steric demands of the trifluoromethyl substituent [15] [17] [21].

Studies on related systems show that increasing steric bulk around the metal center leads to bond elongation as the coordination sphere expands to accommodate the larger ligands [29] [30] [10]. This effect is particularly pronounced when bulky groups are positioned close to the metal center or when multiple sterically demanding substituents are present [30] [17].

Steric Effects of Trifluoromethylcyclohexyl Substituents

The trifluoromethylcyclohexyl substituent represents a unique combination of steric and electronic effects that significantly influence the molecular structure and properties of iridium complexes [18] [19] [31] [16].

Trifluoromethyl Group Steric Properties

Contrary to common perception, the trifluoromethyl group exhibits substantial steric hindrance that often exceeds that of simple alkyl groups [18] [19] [31]. Systematic studies of steric effects reveal that CF₃ groups behave as substituents comparable in size to secondary alkyl groups such as isopropyl [18] [19] [20].

The steric parameters of the trifluoromethyl group include a van der Waals radius of 2.20 Å, a cone angle of 115°, and a Sterimol L parameter of 3.30 [18] [32]. These values indicate that CF₃ groups occupy significantly more space than methyl groups (cone angle 90°) and approach the steric demands of phenyl groups (cone angle 120°) [18] [32].

Molecular dynamics simulations and crystallographic studies demonstrate that CF₃ groups prefer specific orientations to minimize steric clashes, often leading to conformational constraints in the parent molecule [18] [17] [33]. In cyclohexane systems, trifluoromethyl substitution can cause significant distortions from ideal chair conformations [17] [21] [34].

Cyclohexyl Ring Conformational Effects

The cyclohexyl ring contributes additional steric bulk and conformational complexity to the ligand system [15] [16] [17]. With a cone angle of approximately 140° and significant conformational flexibility, cyclohexyl groups can adopt different orientations to minimize steric interactions [16] [17].

When combined with trifluoromethyl substitution, the cyclohexyl ring experiences additional conformational constraints [15] [17] [34]. The preferred conformation depends on the relative positions of the CF₃ group and other substituents, with steric clashes favoring conformations that minimize unfavorable interactions [17] [21].

Combined Steric Impact on Iridium Coordination

The combination of trifluoromethyl and cyclohexyl groups creates a particularly sterically demanding environment around the iridium center [15] [16]. This steric pressure manifests in several structural effects:

Bond length elongation occurs as the coordination sphere expands to accommodate the bulky substituents [29] [30]. Typical elongations range from 0.02 to 0.08 Å compared to less hindered analogues [29] [30] [10].

Angular distortions from ideal octahedral geometry become more pronounced with increasing steric bulk [10] [35]. Trans angles can deviate by 5-10° from the ideal 180°, while cis angles show similar deviations from 90° [11] [5] [10].

Ligand orientation effects result from the preferential adoption of conformations that minimize steric clashes [30] [10] [17]. This can lead to unusual ligand arrangements and reduced symmetry in the coordination environment [29] [10].

Electronic versus Steric Effects Balance

The trifluoromethyl group exhibits a strong electron-withdrawing character (Hammett σ parameter = +0.54) that competes with its steric effects [31] [27] [36]. In many cases, the electronic effects dominate, leading to shorter bonds and modified reactivity patterns despite the steric bulk [24] [26] [27].

The balance between electronic and steric effects depends on the specific molecular environment and can be tuned through careful ligand design [24] [27] [36]. In iridium complexes, this balance influences not only structural parameters but also photophysical properties, stability, and reactivity [37] [38] [24].

Crystallographic Evidence of Steric Effects

X-ray crystallographic studies of sterically hindered iridium complexes provide direct evidence of structural distortions caused by bulky substituents [39] [29] [40]. Key observations include:

Systematic increases in metal-ligand bond lengths correlate with increasing steric bulk [29] [30] [10]. These increases are most pronounced for bonds involving the most sterically demanding ligands [29] [10].

Coordination geometry distortions manifest as deviations from ideal bond angles and dihedral angles [5] [9] [10]. The magnitude of these distortions correlates with the steric demands of the substituents [10] [35].

Intermolecular packing effects in crystal structures reveal how steric bulk influences solid-state organization [39] . Bulky substituents often lead to increased unit cell volumes and reduced packing efficiency [39] .

Dates

Last modified: 08-17-2023

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